molecular formula C15H21ClN2O3 B1392495 N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride CAS No. 1242967-44-7

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride

Cat. No. B1392495
M. Wt: 312.79 g/mol
InChI Key: BGXJUHCEUMICRI-UHFFFAOYSA-N
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Description

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride, also known as 4-methylpiperidine-4-carboxamide hydrochloride, is a chemical compound used in scientific and medical research. It is a white crystalline solid with a molecular weight of 394.9 g/mol and a melting point of 192-194 °C. This compound is used in a variety of applications, such as in the synthesis of other compounds and in the study of biochemical and physiological effects.

Scientific Research Applications

Scientific Field

  • Evaluation of anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Results Summary: Certain derivatives exhibited IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2, indicating good selectivity between cancer cells and normal cells .

Neuropharmacology

Scientific Field

  • Evaluation of substitution for MDMA and other psychoactive substances. Results Summary: The compound showed a similar stereoselectivity, with the (+)-isomer having greater potency than the (-)-isomer. It did not substitute for hallucinogens or psychostimulants, suggesting it may represent a novel drug class .

Molecular Structure Analysis

Scientific Field

  • Comparative analysis with capsaicin’s structure. Results Summary: The compound differs from capsaicin by having a 1,3-benzodioxole ring and a benzenesulfonamide group. The five-membered ring exhibits an envelope conformation, and the dihedral angle between the phenyl ring and the mean plane of the 1,3-benzodioxole fused-ring system is 84.65 degrees .

Stimulant Effects Research

Scientific Field

  • Evaluation of stimulant effects in controlled environments. Results Summary: Some derivatives have been detected as substances with stimulant effects, first identified in Sweden in 2014 .

Tubulin Polymerization Inhibition

Scientific Field

  • Evaluation of antitubulin activity. Results Summary: The indole-based compounds showed promising activity in inhibiting tubulin polymerization, which is crucial for cancer treatment strategies .

Analgesic Properties Research

Scientific Field

  • Evaluation of analgesic efficacy. Results Summary: The compound’s analgesic properties are attributed to its structural similarity to capsaicin, offering a potential new avenue for pain management .

Antitubulin Agent Design

Scientific Field

  • Synthesis via Pd-catalyzed C-N cross-coupling. Results Summary: The designed compounds have shown promising results in inhibiting tubulin polymerization, with IC50 values indicating potential selectivity between cancer cells and normal cells .

Entactogen-like Behavioral Study

Scientific Field

  • Analysis of substitution for MDMA and related substances. Results Summary: The compound exhibited a similar stereoselectivity to MDMA, with the (+)-isomer being more potent. It did not substitute for hallucinogens or psychostimulants, suggesting a novel drug class .

Capsaicin Analogue Research

Scientific Field

  • Evaluation of interaction with pain receptors. Results Summary: The compound’s similarity to capsaicin suggests it may interact with similar biological pathways, offering insights into pain management and receptor pharmacology .

Antiproliferative Agent Development

Scientific Field

  • Evaluation against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines. Results Summary: Some derivatives showed IC50 values from 328 to 644 nM, indicating potential for further optimization as anticancer agents .

Behavioral Pharmacology

Scientific Field

  • Analysis of substitution for MDMA and related substances. Results Summary: The compound showed a similar stereoselectivity to MDMA, suggesting it may represent a novel drug class .

Molecular Structure Elucidation

Scientific Field

  • Comparative analysis with capsaicin’s structure. Results Summary: The compound differs from capsaicin by having a 1,3-benzodioxole ring and a benzenesulfonamide group, offering a new perspective on pain management and receptor pharmacology .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3.ClH/c1-15(4-6-16-7-5-15)14(18)17-9-11-2-3-12-13(8-11)20-10-19-12;/h2-3,8,16H,4-7,9-10H2,1H3,(H,17,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXJUHCEUMICRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1)C(=O)NCC2=CC3=C(C=C2)OCO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride
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N-(1,3-Benzodioxol-5-ylmethyl)-4-methylpiperidine-4-carboxamide hydrochloride

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